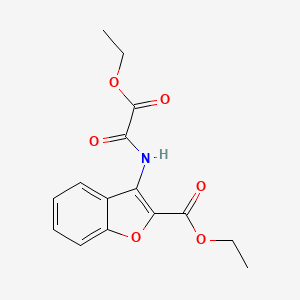

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2-carboxylate ester group and a 3-substituted 2-ethoxy-2-oxoacetamido moiety. Benzofuran-based compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Properties

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKGMDKHXKHMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction forms the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate has been investigated for its potential therapeutic properties. Its structure suggests a role in modulating biological pathways relevant to various diseases.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit anticancer properties. This compound may act as an inhibitor of cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .

Neurological Disorders

The compound's interaction with histamine receptors, particularly the H3 receptor, positions it as a candidate for treating neurological disorders. Antagonists or inverse agonists at H3 receptors have been explored for their efficacy in conditions like Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound may contribute to cognitive enhancement and neuroprotection .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of benzofuran derivatives with ethoxycarbonyl compounds. This process can yield various derivatives that may enhance biological activity or selectivity for specific targets.

Table 1: Synthetic Pathways and Yields

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Reaction of benzofuran with ethoxycarbonyl | 75 | Optimal conditions established |

| Acylation with acetic anhydride | 85 | High yield of desired product |

| Hydrolysis followed by esterification | 70 | Final product purification needed |

Pharmacological Research

Pharmacological studies have demonstrated the compound's potential as a lead molecule for drug development. Its ability to modulate multiple biological pathways makes it a versatile candidate for further exploration.

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzyme activities associated with disease progression, such as those involved in inflammation and cancer cell metabolism .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating various conditions. Preliminary results indicate significant effects on behavior and cognitive function, supporting its potential use in neurological therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

- Core structure : Benzofuran ring with ester (2-carboxylate) and amide (3-position) substituents.

- Key substituents : Ethoxy-oxoacetamido group at position 3.

Analogous Compounds :

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ():

- Core structure : Benzoic acid instead of benzofuran.

- Key substituents : Ethoxy-oxoacetamido group.

- Crystallography : Triclinic system (space group P1), planar geometry stabilized by O—H⋯O and C—H⋯O hydrogen bonds .

Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (): Core structure: Benzofuran with 6-methoxy and 3-imidazolylmethyl groups.

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate ():

- Core structure : Benzofuran with 5-piperazine substitution.

- Key substituents : Piperazine ring, which may improve solubility and pharmacokinetics .

Imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine Derivatives ():

- Core structure : Fused benzofuran-imidazole-pyrimidine system.

- Key features : Coplanar ring system with weak C—H···O interactions influencing crystal packing .

Physicochemical Properties

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate, a compound with the CAS number 862979-26-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.28 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress in biological systems.

- Cytotoxic Effects : Research indicates that it may have cytotoxic effects against certain cancer cell lines, making it a potential candidate for cancer therapy.

- Anti-inflammatory Activity : There are indications that it could modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect various signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.